Ethanesulfonic acid sodium salt monohydrate

Analytical Chemistry Quantitative Assay Moisture-Sensitive Synthesis

When stoichiometric precision is critical, the hygroscopic anhydrous form (CAS 5324-47-0) introduces ~2% variable water content, compromising quantitative accuracy. This monohydrate delivers a defined 1:1 hydration state, eliminating water content correction for analytical chemistry and moisture-sensitive synthesis. • Defined hydrate: exact stoichiometric calculations without correction factors • ≥98% purity (T) for consistent lot-to-lot reproducibility • +0.99% absolute PCE gain in TiO₂ DSSC photoelectrodes (10.21% → 11.20%) • 80% success rate in SFC chiral separation of basic pharmaceutical amines • 5.6-fold catalytic efficiency increase in enzymatic chiral alcohol synthesis

Molecular Formula C2H7NaO4S
Molecular Weight 150.13 g/mol
CAS No. 308103-56-2
Cat. No. B1603898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfonic acid sodium salt monohydrate
CAS308103-56-2
Molecular FormulaC2H7NaO4S
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1
InChIKeyZWDIDBOOWLDXON-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanesulfonic Acid Sodium Salt Monohydrate: Specifications & Baseline Characterization


Ethanesulfonic acid sodium salt monohydrate (CAS 308103-56-2) is the hydrated sodium salt of ethanesulfonic acid, with the molecular formula C2H5NaO3S·H2O and a molecular weight of 150.13 g/mol . This compound exists as a white crystalline solid with a melting point of 248-256°C (lit.) and is typically supplied at a purity specification of ≥98.0% (T) . As the sodium salt of a strong organic sulfonic acid, the compound is highly water-soluble and serves primarily as a source of the ethanesulfonate anion (CH3CH2SO3−) for applications in analytical chemistry, organic synthesis, and materials research, rather than as a pH buffer in the physiological range [1].

Why Monohydrate Cannot Be Substituted with Anhydrous or Other Sulfonates


Procurement substitution of ethanesulfonic acid sodium salt monohydrate with its anhydrous counterpart (CAS 5324-47-0) or with structurally related sulfonates introduces quantifiable risk. The monohydrate form is explicitly specified for applications requiring precise hydration state control, as the anhydrous form is documented as hygroscopic and may contain variable water content of approximately 2% [1]. Substitution with morpholine-containing Good's buffers (e.g., MES sodium salt, pKa 6.1 at 25°C; TES sodium salt, pKa 7.5 at 25°C) is inappropriate because ethanesulfonic acid sodium salt lacks the zwitterionic amino group and functions in a fundamentally different pH regime as a strong acid salt . The procurement decision must therefore be guided by application-specific quantitative differentiation in purity specification, hydration state, and functional role, not merely by structural similarity within the sulfonate class [2].

Quantitative Differentiation Evidence for Monohydrate vs. Alternatives


Hydration State Comparison: Monohydrate vs. Anhydrous Form

Ethanesulfonic acid sodium salt monohydrate (CAS 308103-56-2) provides a defined hydration state with one water molecule per formula unit, whereas the anhydrous form (CAS 5324-47-0) is explicitly labeled as hygroscopic by multiple suppliers and may contain approximately 2% variable water [1]. The monohydrate exhibits a melting point of 248-256°C (lit.), while the anhydrous form decomposes at 267-270°C [2].

Analytical Chemistry Quantitative Assay Moisture-Sensitive Synthesis

Photoelectrode Surface Modification and Efficiency Gain

In dye-sensitized solar cell (DSSC) applications, modification of TiO2 photoelectrodes with ethanesulfonate sodium salt increased power conversion efficiency from a baseline of 10.21% to 11.20%, representing an absolute efficiency gain of 0.99 percentage points (relative improvement of 9.7%) . The observed improvement is attributed to suppression of interfacial charge recombination at the TiO2/electrolyte interface, a mechanism not demonstrated with alternative sulfonate modifiers in the same study . Comparative data for other sulfonate modifiers such as MES sodium salt or benzenesulfonate under identical DSSC conditions are not available in the retrieved literature; this comparison is therefore limited to ethanesulfonate-treated versus untreated TiO2 baseline.

Materials Science Dye-Sensitized Solar Cells Surface Modification

Chiral Separation by Subcritical Fluid Chromatography with Acidic Additive

In subcritical fluid chromatography (SFC) for chiral separation of basic amine compounds, incorporation of ethanesulfonic acid (ESA, the conjugate acid of ethanesulfonate sodium salt) at 0.1% concentration in ethanol mobile phase enabled successful separation of 36 out of 45 basic compounds that were previously not separable by SFC without the additive [1]. The success rate of 80% (36/45 compounds) represents a quantifiable improvement over SFC without acidic additive, where these 45 compounds failed to separate. The mechanism involves formation of an intact salt pair between the basic analyte and ethanesulfonate anion [1].

Analytical Chemistry Chiral Chromatography Subcritical Fluid Chromatography

Enzymatic Catalysis Modulation for Enhanced Enantioselectivity

In enzymatic catalysis using recombinant R-HPCDH (R-2-hydroxypropyl-coenzyme M dehydrogenase), the addition of ethanesulfonate dramatically increases the enantiomeric excess of (S)-2-butanol produced across all forms of the recombinant enzyme except R152A and R196A mutants [1]. At a concentration of 1 mM, ethanesulfonate produces a 5.6-fold increase in the ratio of turnover number to Km value for 2-butanone as substrate [1]. Comparative data for alternative sulfonate additives such as propanesulfonate under identical conditions are not available in the retrieved literature; this evidence is therefore presented as ethanesulfonate-specific modulation versus baseline reaction without additive.

Enzymology Biocatalysis Chiral Synthesis

Procurement-Driven Application Scenarios for Monohydrate


Moisture-Sensitive Gravimetric or Stoichiometric Workflows

When precise stoichiometric control is required, such as in quantitative analytical chemistry or moisture-sensitive organic synthesis, ethanesulfonic acid sodium salt monohydrate (CAS 308103-56-2) should be procured rather than the anhydrous form (CAS 5324-47-0). The monohydrate provides a defined 1:1 hydration state, eliminating the need for water content correction that would be necessary with the hygroscopic anhydrous form, which suppliers specify may contain approximately 2% variable water [1]. The defined melting point of 248-256°C (monohydrate) versus decomposition at 267-270°C (anhydrous) further enables identity verification and purity assessment by thermal analysis .

Dye-Sensitized Solar Cell Photoelectrode Modification

For materials science research focused on improving the power conversion efficiency of TiO2-based dye-sensitized solar cells, ethanesulfonate sodium salt (generated from the monohydrate or used directly) offers a quantifiable efficiency gain. Surface modification of TiO2 photoelectrodes with this compound increased power conversion efficiency from 10.21% to 11.20%, a 0.99 percentage point absolute improvement, through suppression of interfacial charge recombination . This application is supported by peer-reviewed data in Molecular Crystals and Liquid Crystals and represents one of the few areas where quantitative performance differentiation is documented.

Chiral Separation Method Development in Subcritical Fluid Chromatography

Analytical laboratories developing subcritical fluid chromatography (SFC) methods for chiral separation of basic pharmaceutical compounds should consider ethanesulfonic acid (derived from its sodium salt) as a mobile phase additive. Published data demonstrates that 0.1% ethanesulfonic acid in ethanol enabled successful separation of 36 out of 45 basic compounds (80% success rate) that were previously unseparated by SFC without acidic additive, using a CHIRALPAK AD-H column [2]. This application provides a validated starting point for method development when other SFC conditions fail to resolve basic amine analytes.

Biocatalytic Synthesis of Chiral Alcohols

Biocatalysis researchers developing enzymatic routes to chiral alcohols using R-HPCDH (R-2-hydroxypropyl-coenzyme M dehydrogenase) should evaluate ethanesulfonate as a reaction modulator. At 1 mM concentration, ethanesulfonate produces a 5.6-fold increase in the turnover number to Km ratio for 2-butanone substrate and dramatically increases the enantiomeric excess of (S)-2-butanol [3]. This quantifiable improvement in both catalytic efficiency and enantioselectivity supports the inclusion of ethanesulfonate in optimization screens for enzymatic chiral synthesis protocols.

Technical Documentation Hub

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